Product packaging for Fmoc-L-CEL(OtBu)(Boc)-OH(Cat. No.:CAS No. 866602-36-0)

Fmoc-L-CEL(OtBu)(Boc)-OH

Cat. No.: B2658490
CAS No.: 866602-36-0
M. Wt: 596.721
InChI Key: ADSAYRWGQYXXBQ-YQAGWJQESA-N
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Description

Significance of Modified Amino Acids as Building Blocks in Chemical Biology and Organic Synthesis

Modified amino acids are essential tools in chemical biology and organic synthesis, enabling the creation of novel peptides and proteins with tailored properties. acs.orgnih.gov Unlike the 22 proteinogenic amino acids that appear in the genetic code, modified amino acids offer unique side chains and functionalities. wikipedia.org This allows researchers to introduce specific probes, labels, or structural constraints into peptides, facilitating studies on protein folding, enzyme mechanisms, and drug development. acs.orgfrontiersin.org The incorporation of these unnatural amino acids can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which has been significantly enhanced by the development of protecting group strategies like the Fmoc/tBu approach. nih.govresearchgate.net

Overview of Advanced Glycation End Products (AGEs) and Their Relevance in Biochemical Studies

Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. oup.comomicsonline.org This process, known as the Maillard reaction, occurs naturally in the body and is accelerated in conditions of hyperglycemia and oxidative stress, such as in diabetes mellitus. oup.comahajournals.org AGEs have been implicated in the pathogenesis of various age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and diabetic complications. nih.govwikipedia.org They can induce cross-linking of proteins, leading to altered tissue properties, and can interact with specific receptors, such as the Receptor for Advanced Glycation End Products (RAGE), triggering inflammatory responses and cellular dysfunction. ahajournals.orgwikipedia.org

Structural Characterization and Nomenclature of Fmoc-L-CEL(OtBu)(Boc)-OH as a Carboxyethyllysine (CEL) Derivative

This compound is a derivative of L-lysine that has been modified to incorporate a carboxyethyl group at the ε-amino position, a key feature of the AGE known as Nε-(carboxyethyl)lysine (CEL). iris-biotech.denih.gov The nomenclature of the compound reflects the protecting groups used to facilitate its use in peptide synthesis:

Fmoc (9-Fluorenylmethyloxycarbonyl): This is a base-labile protecting group attached to the α-amino group of the lysine (B10760008) backbone. It is a cornerstone of modern solid-phase peptide synthesis, allowing for the stepwise assembly of amino acids into a peptide chain. nih.gov

CEL (Carboxyethyllysine): This signifies the core modification of the lysine side chain. CEL is a major AGE found in tissue proteins and is formed from the reaction of methylglyoxal (B44143) with lysine residues. nih.govuni-halle.de

OtBu (tert-Butyl ester): This acid-labile group protects the carboxyl group of the carboxyethyl moiety.

Boc (tert-Butyloxycarbonyl): This acid-labile group protects the ε-amino group of the lysine side chain.

The strategic use of these protecting groups allows for the selective incorporation of CEL into a growing peptide chain during SPPS. iris-biotech.de

Table 1: Chemical Properties of this compound

Property Value
CAS Number 866602-36-0 iris-biotech.dea2bchem.com
Molecular Formula C₃₃H₄₄N₂O₈ iris-biotech.de
Molecular Weight 596.71 g/mol iris-biotech.de

| Storage Temperature | -20°C iris-biotech.de |

Historical Development and Current Research Landscape of AGE-Related Peptide Chemistry

The study of peptides began with the work of Emil Fischer in the early 20th century. researchgate.net A major breakthrough was the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, which revolutionized the field. researchgate.net The introduction of Fmoc chemistry further refined SPPS, providing milder deprotection conditions suitable for complex and modified peptides. nih.govresearchgate.net

Research into AGEs gained momentum with the discovery of their accumulation in long-lived tissues and their association with aging and disease. nih.gov The identification of specific AGEs like Nε-(carboxymethyl)lysine (CML) and CEL spurred the development of synthetic methods to produce these modified amino acids for research purposes. nih.govnih.gov The chemoselective synthesis of peptides containing major AGEs of lysine and arginine was a significant advancement, enabling the study of the specific effects of these modifications on peptide and protein function. iris-biotech.deiris-biotech.de

Current research focuses on understanding the precise roles of different AGEs in disease progression. This includes investigating how the presence of CEL in specific protein sequences affects their structure, function, and interaction with receptors like RAGE. uni-halle.de The synthesis of well-defined peptides containing CEL is crucial for these studies, allowing for controlled experiments that are not possible with heterogeneous mixtures of glycated proteins.

Research Trajectories and Future Perspectives for this compound in Scholarly Investigations

The availability of building blocks like this compound opens up several avenues for future research. A key area of investigation will be the synthesis of specific peptide fragments of proteins known to be modified by CEL in vivo. These synthetic peptides can then be used to:

Investigate the structural changes induced by CEL modification.

Study the binding affinity of CEL-modified peptides to the RAGE receptor.

Develop antibodies that specifically recognize CEL-modified proteins.

Screen for inhibitors of CEL formation or compounds that block the interaction of CEL-modified proteins with RAGE. mdpi.comresearchgate.net

Furthermore, the incorporation of CEL into peptide-based diagnostics and therapeutics is a promising area of exploration. Understanding the precise molecular consequences of this specific glycation event will be critical in developing targeted interventions for AGE-related pathologies.

Table 2: Related Chemical Compounds

Compound Name Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-N-epsilon-(t-butoxycarbonyleth-1-yl)-L-lysine Chemical name for this compound. iris-biotech.de
(S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonyleth-1-yl-amino)-hexanoic acid A synonym for this compound. iris-biotech.de
N-alpha-Fmoc-N-epsilon-Boc-L-carboxyethyllysine epsilon-t-butyl ester A synonym for this compound. iris-biotech.de
Fmoc-L-CML(OtBu)(Boc)-OH A related compound where the lysine is modified with a carboxymethyl group instead of a carboxyethyl group. iris-biotech.de
Fmoc-L-Glu(OtBu)-OH An Fmoc-protected glutamic acid derivative also used in solid-phase peptide synthesis. peptide.comsigmaaldrich.comglpbio.com
Fmoc-Orn(Boc)-OH An Fmoc-protected ornithine derivative used in peptide synthesis.
Fmoc-L-beta-Lys(Boc)-OH An Fmoc-protected beta-lysine (B1680149) derivative. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N2O8 B2658490 Fmoc-L-CEL(OtBu)(Boc)-OH CAS No. 866602-36-0

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N2O8/c1-21(29(38)42-32(2,3)4)35(31(40)43-33(5,6)7)19-13-12-18-27(28(36)37)34-30(39)41-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-27H,12-13,18-20H2,1-7H3,(H,34,39)(H,36,37)/t21?,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSAYRWGQYXXBQ-YQAGWJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC(C)(C)C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L Cel Otbu Boc Oh and Precursors

Strategies for the Stereoselective Synthesis of the L-Carboxyethyllysine (CEL) Core

The cornerstone of the synthesis is the creation of the L-carboxyethyllysine core. This modification involves forming a new carbon-nitrogen bond at the ε-amino group of lysine (B10760008). The primary method for achieving this is through reductive amination.

Reductive Amination: This strategy typically involves the reaction of the ε-amino group of a suitably protected L-lysine derivative with a pyruvate (B1213749) derivative, such as tert-butyl pyruvate. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A critical aspect of this step is maintaining the stereointegrity of the α-carbon of the original L-lysine. The mild conditions of reductive amination are generally effective in preventing racemization at this center. However, the reaction introduces a new stereocenter at the carboxyethyl side chain. The use of non-chiral reducing agents typically results in a racemic mixture of diastereomers (L-CEL and D-CEL side chains on the L-lysine backbone), which may require separation by chromatography in later stages. Stereoselective reduction methods can be employed to favor the formation of the naturally occurring L-CEL diastereomer. The biosynthesis of N-(carboxyalkyl)amino acids often involves the highly stereospecific, enzyme-catalyzed reductive condensation between α-keto acids and amino acids, a principle mirrored in these chemical syntheses. annualreviews.org

Selective Introduction and Manipulation of the Fmoc Protecting Group on the Nα-Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard Nα-amine protection for SPPS using the orthogonal strategy. altabioscience.com Its introduction is a well-established procedure.

Fmoc Protection: The Fmoc group is typically installed by reacting the Nα-amine of the lysine derivative with an Fmoc-donating reagent under basic conditions. Common reagents include:

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): A highly reactive and common agent for Fmoc protection.

Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride): Another effective, though sometimes more aggressive, reagent.

The reaction is usually performed in a mixed aqueous-organic solvent system (e.g., dioxane/water or acetonitrile (B52724)/water) with a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid formed during the reaction.

A significant challenge in the preparation of Fmoc-amino acids is the potential for impurity formation. For instance, using Fmoc-OSu can sometimes lead to contamination with Fmoc-β-Ala-OH and related dipeptides. ub.edu The use of alternative reagents like Fmoc-2-MBT (Fmoc-S-(2-mercaptobenzothiazole)) has been explored to circumvent these side reactions, although it may require longer reaction times. ub.edu The Fmoc group's key advantage is its lability to bases, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), which leaves acid-labile side-chain protecting groups intact. activotec.com

Orthogonal Protection Strategies for the Side-Chain Functionalities (OtBu and Boc) on the ε-Amino Group of Lysine

The synthesis of Fmoc-L-CEL(OtBu)(Boc)-OH is a prime example of an orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgfiveable.me This is essential for synthesizing complex, modified peptides. jocpr.com

The molecule has three distinct types of protecting groups:

Nα-Fmoc group: Labile to basic conditions (e.g., piperidine). activotec.com

Side-Chain Carboxyl OtBu group: The carboxyl group of the newly introduced carboxyethyl moiety is protected as a tert-butyl ester (OtBu). This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). peptide.com

Side-Chain Amino Boc group: The secondary amine formed during the reductive amination is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is also acid-labile but can often be removed under milder acidic conditions than the OtBu group, although they are frequently removed simultaneously during the final cleavage step from the resin in SPPS. organic-chemistry.org

This orthogonal scheme ensures that during peptide synthesis, the Nα-Fmoc group can be repeatedly removed for chain elongation without affecting the side-chain protections. The Boc and OtBu groups remain in place until the final step, where a strong acid cocktail (e.g., TFA with scavengers) cleaves the completed peptide from the resin and removes the side-chain protecting groups simultaneously. nih.gov

Table 1: Orthogonal Protecting Groups in this compound

Protecting GroupFunctional Group ProtectedCleavage ConditionStability
FmocNα-AmineBase (e.g., 20% Piperidine in DMF)Stable to acids
BocNε-Amine (secondary)Acid (e.g., TFA)Stable to bases
OtBuSide-Chain CarboxylStrong Acid (e.g., TFA)Stable to bases

Optimization of Reaction Conditions and Yields in Multi-Step Preparations

For the reductive amination step, optimization involves:

Reducing Agent: While NaBH₃CN is effective, NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents, including dichloromethane (B109758) (DCM).

pH Control: Maintaining a mildly acidic pH (around 5-6) is crucial for efficient imine formation without causing significant degradation of the reactants.

Temperature: The reaction is typically run at room temperature to balance reaction rate and stability.

For the protection steps (Fmoc and Boc introduction), optimization focuses on:

Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the protecting group reagent ((Boc)₂O or Fmoc-OSu) ensures complete reaction without generating excessive waste that complicates purification.

Solvent System: The choice of solvent must ensure the solubility of both the amino acid substrate and the acylating agent.

Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying the final product to the high degree required for peptide synthesis. Crystallization may also be used at intermediate stages to obtain pure compounds.

Table 2: Example of Parameter Optimization for Reductive Amination

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Reducing AgentNaBH₃CNNaBH(OAc)₃Lower toxicity, broader solvent compatibility.
SolventMethanolDCM / DichloroethaneImproved solubility for certain protected substrates.
Temperature0°C to 25°C25°C (constant)Consistent reaction rate, simpler procedure.
Work-upQuench with acidAqueous washMilder conditions, easier product isolation.

Comparative Analysis of Synthetic Routes for this compound with Related AGE Building Blocks

The synthesis of this compound can be compared with that of other important AGE building blocks, such as Fmoc-L-CML(OtBu)(Boc)-OH, which incorporates Nε-(carboxymethyl)lysine (CML). iris-biotech.de

The key difference lies in the carbonyl compound used for the initial reductive amination:

CEL Synthesis: Uses a pyruvate derivative (a three-carbon α-keto acid ester).

CML Synthesis: Uses a glyoxylate (B1226380) derivative (a two-carbon α-keto acid ester).

Table 3: Comparative Synthesis of CEL vs. CML Building Blocks

FeatureThis compoundFmoc-L-CML(OtBu)(Boc)-OH
AGE CoreNε-(carboxyethyl)lysineNε-(carboxymethyl)lysine
Key Carbonyl Precursortert-Butyl Pyruvatetert-Butyl Glyoxylate
Side Chain StereocentersOne (newly formed)None
Relative ReactivityPotentially slower due to stericsGenerally faster
Protection StrategyIdentical (Nα-Fmoc, Nε-Boc, Carboxyl-OtBu)

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Modern chemical synthesis places increasing emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. acs.orgoxfordglobal.com

Solvent Replacement: A major focus is replacing hazardous solvents. researchgate.net

Traditional solvents like DMF, DCM, and dioxane can be substituted with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), propylene (B89431) carbonate (PC), cyclopentyl methyl ether (CPME), or binary mixtures like DMSO/EtOAc. acs.orgresearchgate.netacs.org

Safer Reagents:

Coupling Additives: In peptide synthesis, hazardous and potentially explosive additives like HOBt (1-hydroxybenzotriazole) can be replaced by safer alternatives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). biosyn.com While not directly used in the synthesis of the building block itself, this is relevant for its subsequent use.

Atom Economy: Strategies that improve atom economy are central to green chemistry. This involves designing synthetic routes that maximize the incorporation of material from the reactants into the final product, thus minimizing waste. nih.gov

Process Intensification:

Table 4: Traditional vs. Green Approaches in Amino Acid Synthesis

Process StepTraditional MethodGreen Alternative
SolventDMF, DCM, Dioxane2-MeTHF, Propylene Carbonate, NBP
Coupling Additives (in subsequent peptide synthesis)HOBt, HBTU (explosive risk)OxymaPure (non-explosive, lower toxicity) biosyn.com
ProcessStepwise with isolation/washingOne-pot procedures, reduced wash cycles csic.es

By integrating these green chemistry principles, the synthesis of complex and valuable building blocks like this compound can be made more efficient, safer, and environmentally sustainable.

Reactivity and Mechanistic Studies of Fmoc L Cel Otbu Boc Oh

Kinetic and Thermodynamic Aspects of Protecting Group Cleavage (Fmoc, OtBu, Boc)

Fmoc Group Cleavage: The removal of the Fmoc group proceeds via a base-induced β-elimination mechanism. luxembourg-bio.com The process is typically rapid, with deprotection of standard amino acids often reaching completion within minutes. Kinetic studies on model amino acids like Fmoc-L-Leucine have shown that deprotection with piperidine (B6355638) is efficient even at short reaction times (3-7 minutes). researchgate.net However, the rate can be influenced by steric hindrance around the α-amino group and the accessibility of the fluorenyl proton to the base. For sterically hindered residues, longer deprotection times may be necessary to ensure complete removal and prevent the formation of deletion sequences in the final peptide. researchgate.net

OtBu and Boc Group Cleavage: The cleavage of both OtBu and Boc groups occurs through an acid-catalyzed S(_{N})1-type mechanism. luxembourg-bio.com In the presence of a strong acid like TFA, the protecting group is protonated, leading to the formation of a stable tert-butyl cation and the deprotected functional group. This process is generally efficient and driven by the formation of volatile byproducts (isobutylene and CO₂). The cleavage is typically performed in the presence of "scavengers" (e.g., water, triisopropylsilane) to quench the reactive tert-butyl cations and prevent the re-alkylation of sensitive residues like tryptophan or methionine. The rate of cleavage is dependent on the concentration and strength of the acid.

Table 2: General Kinetic Parameters for Protecting Group Cleavage

Protecting GroupCleavage MechanismTypical ReagentGeneral Rate-Influencing Factors
FmocBase-induced β-elimination20% Piperidine/DMFBasicity of amine, solvent polarity, steric hindrance
OtBuAcid-catalyzed S({N})1TFA-based cocktailsAcid strength, scavenger concentration, temperature
BocAcid-catalyzed S({N})1TFA-based cocktailsAcid strength, scavenger concentration, temperature

Note: The data in this table represents general principles of peptide chemistry, as specific kinetic values for Fmoc-L-CEL(OtBu)(Boc)-OH are not available.

Investigation of Side-Chain Reactivity and Potential Epimerization during Peptide Synthesis

The complex side chain of CEL, while protected, is generally stable under standard SPPS conditions. The ester and carbamate (B1207046) functionalities are robust. However, two potential side reactions that warrant consideration with any amino acid derivative are side-chain reactions during final cleavage and epimerization at the α-carbon.

Upon cleavage of the OtBu and Boc groups with TFA, the deprotected CEL side chain could theoretically undergo intramolecular reactions, though such events are not commonly reported for this type of structure under standard cleavage conditions.

A more significant concern in peptide synthesis is the potential for epimerization (racemization) of the chiral α-carbon during the carboxyl group activation step prior to coupling. Epimerization can occur via two primary mechanisms: direct enolization through proton abstraction from the α-carbon by a base, or through the formation of a symmetric oxazolone (B7731731) intermediate. The latter is generally considered the predominant pathway for urethane-protected amino acids like Fmoc derivatives. While the Fmoc group itself is designed to suppress oxazolone formation and thus minimize epimerization, certain factors can increase the risk, such as:

Over-activation: Using highly reactive coupling reagents or extended pre-activation times.

Base: The presence of excess base, particularly tertiary amines like N,N-diisopropylethylamine (DIEA), can promote epimerization.

Steric Hindrance: Sterically hindered amino acids can have slower coupling rates, leading to longer exposure of the activated species to conditions that favor epimerization.

While no studies have specifically quantified the epimerization of the CEL residue, its bulky side chain could potentially slow down coupling reactions, thereby increasing the window for this side reaction. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling mixture is a standard practice to suppress epimerization. bachem.com

Mechanistic Insights into Peptide Bond Formation Involving the CEL Residue

The formation of a peptide bond is a nucleophilic acyl substitution reaction. The carboxylic acid of the incoming Fmoc-amino acid is first activated by a coupling reagent (e.g., a carbodiimide (B86325) like DIC or a phosphonium (B103445)/uronium salt like HBTU). This forms a highly reactive intermediate (such as an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. luxembourg-bio.com

The efficiency of this reaction can be significantly impacted by steric hindrance. The large, complex side chain of this compound presents a considerable steric challenge. This bulkiness can hinder the approach of the activated carboxyl group to the resin-bound amine, potentially leading to slower reaction rates and incomplete coupling. Studies on other sterically hindered amino acids have shown that specialized coupling reagents and protocols are often necessary to achieve high yields. researchgate.netnih.gov For instance, more potent activating agents like HATU or the use of amino acid fluorides have been shown to be effective for coupling bulky residues. bachem.com It may also be necessary to employ double coupling cycles or increased reaction times to ensure the complete formation of the peptide bond when incorporating the CEL residue. acs.org

Impact of CEL Incorporation on the Reactivity of Adjacent Amino Acid Residues

The incorporation of a sterically demanding residue like CEL can have a cascading effect on the synthesis.

Coupling of the Subsequent Residue: Once the CEL residue is successfully coupled to the peptide chain and its Fmoc group is removed, the newly liberated α-amino group serves as the nucleophile for the next coupling step. The bulky CEL side chain can create a sterically crowded environment, potentially hindering the incoming activated amino acid. This can result in a difficult coupling sequence immediately following the CEL residue. The efficiency of this subsequent coupling will depend on both the nature of the CEL side chain and the steric bulk of the next amino acid being added.

Peptide Aggregation: The physicochemical properties of the CEL side chain could also influence inter-chain hydrogen bonding and peptide aggregation on the solid support. Difficult sequences that are prone to aggregation can lead to poor solvation of the peptide-resin, resulting in incomplete deprotection and coupling steps. While the protected CEL side chain is relatively non-polar, its bulk could disrupt the secondary structures that often lead to aggregation. Conversely, it could also create new, unforeseen interactions. The specific impact would likely be sequence-dependent.

Applications of Fmoc L Cel Otbu Boc Oh in Advanced Peptide Synthesis and Bioconjugation Research

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the predominant method for chemically synthesizing peptides. researchgate.netcsic.es The Fmoc/tBu strategy, in particular, has become a standard due to its milder deprotection conditions compared to the older Boc/Bzl chemistry, avoiding the use of harsh acids like hydrofluoric acid. iris-biotech.decsic.es The Fmoc-L-CEL(OtBu)(Boc)-OH building block is designed explicitly for seamless integration into this workflow, allowing the assembly of CEL-modified peptides on a solid support through iterative cycles of deprotection and coupling. iris-biotech.denih.gov

The successful incorporation of this compound, like other bulky or sterically hindered amino acids, depends on the choice of an efficient activation and coupling method to form the amide bond. chempep.com In Fmoc/tBu SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated in situ to facilitate its reaction with the free N-terminal amine of the resin-bound peptide chain. nih.gov

Several classes of coupling reagents are routinely employed, with aminium/uronium and phosphonium (B103445) salts being particularly popular due to their high reactivity and ability to suppress side reactions. bachem.comproteogenix.science Reagents such as HBTU, HATU, and HCTU convert the Fmoc-amino acid into a highly reactive ester in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). bachem.comluxembourg-bio.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives like 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure can further enhance coupling efficiency and minimize racemization. bachem.compeptide.commerckmillipore.com Carbodiimides like N,N'-diisopropylcarbodiimide (DIC), when used in combination with an additive like HOBt or Oxyma Pure, also provide an effective, base-free activation method that can be advantageous in specific cases to reduce the risk of side reactions. bachem.commerckmillipore.com

The choice of reagent can be critical for achieving high coupling yields with modified residues like this compound. More potent reagents such as HATU are often preferred for difficult couplings involving sterically hindered amino acids. chempep.combachem.com

Coupling Reagent ClassExamplesActivator/BaseKey Characteristics
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUDIPEA, NMMHighly efficient, fast reaction times, low racemization. bachem.compeptide.com HATU is particularly effective for hindered couplings. bachem.com
Phosphonium Salts PyBOP, PyAOPDIPEA, NMMHigh reactivity, similar to aminium salts. PyAOP is effective for coupling N-methyl amino acids. proteogenix.sciencepeptide.com
Carbodiimides DCC, DIC, EDCHOBt, HOAt, Oxyma PureCost-effective and widely used. DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. bachem.commerckmillipore.com The combination with an additive is crucial to prevent racemization. peptide.com

This table summarizes common coupling reagents used in Fmoc-SPPS suitable for incorporating modified amino acids.

The synthesis of modified peptides, including those containing CEL, can present several challenges. The complexity of the peptide sequence itself, particularly the presence of hydrophobic or bulky residues, can lead to aggregation of the growing peptide chain on the solid support. mblintl.comnih.gov This aggregation can hinder both the deprotection of the Fmoc group and the subsequent coupling reaction, leading to incomplete reactions and the formation of deletion sequences. chempep.commblintl.com

Specific strategies to mitigate these issues include:

Enhanced Coupling Conditions: For difficult couplings involving the bulky CEL residue, strategies such as increasing the reaction time, performing a second coupling (double coupling) with fresh reagents, or using more potent activators like HATU can drive the reaction to completion. chempep.com

Solvent Choice: While DMF is the most common solvent in SPPS, alternatives or co-solvents can sometimes improve synthesis outcomes by disrupting secondary structures that lead to aggregation. researchgate.net

Disrupting Secondary Structures: The incorporation of so-called "difficult sequences" can be aided by introducing backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, which interfere with the interchain hydrogen bonding that causes aggregation. chempep.com

Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling and deprotection steps, often improving synthesis efficiency, especially for long or difficult sequences. bachem.com

ChallengeMitigation StrategyRationale
Incomplete Coupling Use potent coupling reagents (e.g., HATU, COMU); perform double coupling; increase reaction time. chempep.combachem.comThe steric bulk of the this compound residue can slow down the reaction, requiring more forceful conditions to achieve complete acylation.
Peptide Aggregation Use microwave-assisted synthesis; incorporate backbone-protecting groups (e.g., Hmb); choose high-swelling resins. chempep.combachem.combiosynth.comPrevents the formation of interchain secondary structures on the resin, ensuring reagents have access to the reactive N-terminus.
Fmoc Deprotection Use stronger base cocktails (e.g., containing DBU); increase deprotection time. peptide.comAggregation can sterically hinder the piperidine (B6355638) base from accessing the Fmoc group, requiring more effective deprotection conditions.

This table outlines common challenges in the synthesis of complex peptides like those containing CEL and the corresponding mitigation strategies.

The principles of Fmoc/tBu SPPS are highly amenable to automation. csic.es Automated peptide synthesizers mechanize the repetitive cycles of deprotection, washing, and coupling, which significantly enhances reproducibility, reduces manual error, and increases throughput. creative-peptides.comamericanpeptidesociety.org The incorporation of this compound can be readily integrated into the protocols of modern automated synthesizers.

These systems allow for precise control over reaction times, reagent delivery, and temperature, which is beneficial for optimizing the coupling of challenging residues. creative-peptides.comamericanpeptidesociety.org For instance, a protocol can be programmed to include an extended coupling time or a double coupling step specifically for the CEL residue to ensure a high yield. chempep.com Furthermore, the ability of some automated platforms to perform parallel synthesis allows for the high-throughput generation of multiple CEL-containing peptide sequences simultaneously, facilitating the creation of peptide libraries for screening and structure-activity relationship studies. researchgate.net

Synthesis of Chemically Defined Advanced Glycation End Product (AGE) Peptides

A primary application of this compound is the chemical synthesis of peptides containing a single, site-specific AGE modification. nih.gov This approach overcomes a major limitation of traditional methods for preparing glycated proteins, which involve incubating a protein with a sugar, resulting in a complex and heterogeneous mixture of products that are difficult to characterize. nih.gov By using a building block approach in SPPS, researchers can produce chemically defined AGE-peptides of high purity and yield. nih.gov

The ability to synthesize peptides with a CEL modification at a predetermined position is invaluable for elucidating the precise biochemical consequences of this specific AGE. nih.gov Once synthesized, purified, and characterized, these peptides serve as powerful tools for a variety of structural and functional assays.

Researchers have used these synthetic peptides to study how CEL modifications impact:

Protein Structure: The presence of a CEL adduct can alter the local conformation of a peptide. In the context of collagen, for example, certain AGE modifications have been shown to disrupt its characteristic triple helical structure. nih.gov

Enzymatic Degradation: AGE modifications can render proteins more resistant to proteolytic digestion. By comparing the degradation rates of a native peptide versus its CEL-containing counterpart, the direct impact of the modification on enzymatic susceptibility can be quantified. nih.gov

Metal Binding: The introduction of the carboxyethyl group on the lysine (B10760008) side chain can alter the metal-binding properties of a peptide. Studies with synthetic AGE-modified collagen peptides have demonstrated enhanced copper binding at physiological pH. nih.gov

Receptor Interaction: These peptides can be used to investigate the binding affinity and specificity of AGE receptors (RAGE) and other proteins that may interact with glycated sites.

The flexibility of the Fmoc/tBu SPPS strategy allows for the creation of peptides with even greater complexity. By using an orthogonal protection scheme, it is possible to incorporate multiple, different modifications at specific sites within the same peptide sequence. iris-biotech.de For instance, one could synthesize a peptide containing both a CEL modification and another type of AGE, such as Nε-(carboxymethyl)lysine (CML), by using the corresponding protected amino acid building blocks (e.g., this compound and Fmoc-L-CML(OtBu)-OH) during the synthesis.

This methodology enables the study of potential synergistic or antagonistic effects of multiple AGEs co-located on the same protein, which may more accurately reflect the complex patterns of glycation that occur in vivo. nih.gov The ability to precisely control the location and type of each modification is essential for dissecting the functional contributions of individual and combined AGEs in the context of aging and disease. nih.gov

Utilization in Chemical Ligation Techniques for Protein Semi-Synthesis

The semi-synthesis of large proteins containing site-specific modifications is a powerful tool for studying protein function. Native Chemical Ligation (NCL) is a cornerstone technique that allows for the chemoselective joining of an unprotected peptide segment bearing a C-terminal thioester with another peptide segment that has an N-terminal cysteine residue. This method has been instrumental in creating large, modified proteins that are inaccessible through standard recombinant expression techniques alone.

The use of this compound in Solid-Phase Peptide Synthesis (SPPS) allows for the creation of CEL-containing peptide fragments that can be utilized in NCL protocols. A notable application of this strategy is in the study of neurodegenerative diseases, where protein glycation is a key pathological feature.

Research Highlight: Semi-synthesis of α-Synuclein with Site-Specific CEL Modification

Recent research has demonstrated the total chemical synthesis of the protein α-synuclein, which is central to Parkinson's disease, containing a specific CEL modification at glutamic acid residue 46 (E46CEL). researchgate.net This was achieved through a combination of Fmoc-based SPPS to create peptide fragments, followed by their assembly using NCL. researchgate.netuni-goettingen.de In this process, a peptide fragment containing the CEL modification, synthesized using a protected CEL-lysine building block, is ligated to other synthetic or recombinantly produced fragments of the α-synuclein protein. researchgate.netuni-goettingen.de

The general workflow for such a semi-synthesis involves:

SPPS of Peptide Fragments: A peptide segment of α-synuclein containing the desired CEL modification is synthesized on a solid support. This compound is incorporated at the specific lysine position during the automated or manual synthesis cycle. Another peptide fragment is synthesized with a C-terminal thioester, and a third fragment with an N-terminal cysteine.

Native Chemical Ligation: The peptide fragments are then joined together in a series of ligation reactions. For instance, a fragment with a C-terminal thioester is reacted with a CEL-containing fragment that has an N-terminal cysteine. The product of this reaction is then ligated to the final fragment.

Desulfurization: Following ligation, the cysteine residue at the ligation junction can be converted to a native alanine (B10760859) residue through a desulfurization reaction, yielding the final, full-length modified protein.

This approach allows researchers to produce homogenous samples of α-synuclein with a CEL modification at a precise location, enabling detailed studies on how this specific glycation event affects protein aggregation, toxicity, and interaction with other cellular components. uni-goettingen.de

Technique Description Relevance of this compound
Solid-Phase Peptide Synthesis (SPPS) A method for synthesizing peptides by sequentially adding amino acids to a growing chain attached to an insoluble resin.Enables the site-specific incorporation of the CEL modification into a defined peptide sequence.
Native Chemical Ligation (NCL) A chemoselective reaction that joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.Allows the CEL-containing synthetic peptide to be ligated with other peptide fragments to assemble a larger, modified protein.
Protein Semi-Synthesis The combination of synthetic peptides with recombinant protein fragments to create a full-length protein with specific modifications.Facilitates the creation of large, biologically relevant proteins with precise CEL modifications for functional studies.

Development of Novel Peptide and Protein Probes Incorporating CEL Residues

The ability to synthesize peptides with site-specific CEL modifications opens the door to creating novel molecular probes for studying the biology of advanced glycation. These probes can be designed to detect CEL-binding proteins, visualize the localization of glycated proteins in cells, or quantify the activity of enzymes involved in AGE detoxification.

While the synthesis of CEL-containing peptides is established, their direct application as sophisticated molecular probes is an emerging area of research. The incorporation of reporter tags, such as fluorophores or affinity labels, onto a CEL-containing peptide backbone allows for the creation of powerful research tools.

Potential Applications and Design Strategies:

Affinity Probes: A CEL-containing peptide can be synthesized with a biotin (B1667282) tag. This biotinylated-CEL peptide could then be used in pull-down assays to identify and isolate proteins from cell lysates that specifically bind to the CEL modification. This would help in discovering novel "reader" proteins for this particular AGE.

Fluorescent Probes: By incorporating a fluorescent dye (e.g., Cy5) into the peptide sequence, researchers can create probes to visualize the cellular uptake and localization of CEL-modified peptides or proteins. mdpi.com This could provide insights into the trafficking and degradation pathways of glycated materials.

Enzyme Substrate Probes: Peptides containing a CEL modification could be designed as specific substrates for enzymes that may be involved in the repair or degradation of AGEs. The cleavage of such a probe, monitored for example by fluorescence resonance energy transfer (FRET), could be used to screen for and characterize the activity of such enzymes.

The synthesis of these probes would follow standard Fmoc-SPPS protocols, with the this compound being incorporated at the desired position, alongside another amino acid residue modified with the chosen reporter group.

Probe Type Design Principle Potential Research Application
Affinity Probe CEL-peptide conjugated to an affinity tag (e.g., Biotin).Identification of CEL-binding proteins and receptors.
Fluorescent Probe CEL-peptide labeled with a fluorescent dye (e.g., Cy5, FITC).Cellular imaging of AGE uptake, trafficking, and localization. mdpi.com
Enzyme Substrate CEL-peptide containing a cleavable linker or FRET pair.Discovery and characterization of enzymes involved in AGE metabolism.

Assembly of Complex Peptide Architectures and Foldamers with CEL Modifications

Beyond linear peptides, the incorporation of modified amino acids into more complex, three-dimensionally structured molecules is a frontier in peptide chemistry. Foldamers are non-natural oligomers that mimic the secondary structures of peptides and proteins (e.g., helices, sheets) but are constructed from non-natural building blocks. They offer enhanced stability against proteolysis and can be designed for a variety of applications in materials science and medicine.

The introduction of a CEL modification, using this compound, into such complex architectures could be used to study the structural consequences of glycation in a highly controlled, artificial context. For example, incorporating CEL into a peptide sequence known to form an α-helix could reveal how this bulky, charged modification disrupts or stabilizes the helical fold.

Conceptual Approaches:

Impact on Secondary Structure: Synthesizing a well-characterized helical or β-sheet forming peptide with and without a CEL modification would allow for a direct assessment of the structural impact of glycation via techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR).

CEL-Mediated Self-Assembly: The carboxyethyl group of the CEL residue could potentially be used as a handle for directing the self-assembly of peptide-based nanomaterials through metal coordination or electrostatic interactions.

Foldamers with Functional Modifications: In the context of foldamers, the CEL residue could be installed as a specific recognition site. While the backbone of the foldamer provides a stable, predictable scaffold, the CEL modification could be presented on the surface to interact with biological targets.

Design and Synthesis of Analogues and Derivatives of Fmoc L Cel Otbu Boc Oh

Systematic Modification of the Carboxyethyllysine Side Chain for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For peptides containing CEL, systematic modification of the carboxyethyllysine side chain can provide insights into the role of the length, charge, and stereochemistry of the modification on peptide conformation and interactions.

One approach involves the synthesis of homologous derivatives by varying the length of the alkyl chain attached to the ε-amino group of lysine (B10760008). For instance, analogues such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxypropyl)lysine (CPL) can be synthesized and incorporated into peptides. The synthesis of the corresponding Fmoc-protected building blocks would follow a similar synthetic route to that of Fmoc-L-CEL(OtBu)(Boc)-OH, involving the reductive amination of the lysine ε-amino group with the appropriate α-keto acid.

The following table outlines potential modifications to the carboxyethyllysine side chain for SAR studies:

Modification Rationale for SAR Study Potential Impact
Chain Length Variation (e.g., Carboxymethyl, Carboxypropyl)To investigate the influence of the distance between the carboxyl group and the peptide backbone.Altered binding affinity to receptors or enzymes due to changes in steric hindrance and electrostatic interactions.
Introduction of Hydroxyl GroupsTo explore the role of hydrogen bonding potential.Enhanced or diminished interactions with biological targets through the formation or disruption of hydrogen bonds.
Replacement of Carboxyl Group with other Acidic Moieties (e.g., Sulfonic Acid)To assess the importance of the carboxylate functionality versus a general negative charge.Modified pKa and charge distribution, potentially leading to altered binding specificity and affinity.
Esterification or Amidation of the Carboxyl GroupTo neutralize the negative charge and evaluate its significance.Elimination of key electrostatic interactions, which can help to elucidate the role of the negative charge in biological recognition.

Detailed research findings from studies on related lysine modifications suggest that even subtle changes to the side chain can have profound effects. For example, studies on various N-substituted lysine derivatives have shown that the nature of the substituent significantly influences the biological activity of the resulting peptides.

Exploration of Alternative and Photocleavable Protecting Groups for the CEL Moiety

The protecting group strategy employed for this compound, utilizing tert-butyl (tBu) and tert-butoxycarbonyl (Boc) groups, is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). However, the exploration of alternative protecting groups can offer advantages in terms of orthogonality, cleavage conditions, and the synthesis of complex peptides.

Alternative Acid-Labile and Base-Labile Protecting Groups:

For the carboxyl group of the carboxyethyl moiety, alternatives to the tert-butyl ester include other acid-labile esters with varying degrees of acid sensitivity. For the ε-amino group, alternatives to the Boc group could include other carbamate-based protecting groups that are removed under different acidic or basic conditions, allowing for selective deprotection if required.

Photocleavable Protecting Groups (PPGs):

A particularly attractive alternative is the use of photocleavable protecting groups. PPGs offer a "traceless" deprotection method that avoids the use of harsh chemical reagents and allows for spatial and temporal control of deprotection. wikipedia.org This is especially useful for the synthesis of peptides intended for use in sensitive biological assays.

Several classes of PPGs are suitable for protecting amino and carboxyl groups:

Nitrobenzyl-based PPGs: 2-Nitrobenzyl and its derivatives are widely used to protect carboxyl and amino groups. wikipedia.orgthieme-connect.deacs.orgnih.gov Deprotection is typically achieved by irradiation with UV light (around 350 nm). nih.gov

Phenacyl-based PPGs: Phenacyl esters can be used to protect carboxyl groups and are cleaved under different photolytic conditions than nitrobenzyl groups, offering potential orthogonality. wikipedia.orgthieme-connect.de

The following table summarizes some alternative and photocleavable protecting groups for the CEL moiety:

Functional Group Protecting Group Cleavage Condition Key Advantage
Carboxyl Group2-Nitrobenzyl (NB) esterUV light (~350 nm)Orthogonal to acid- and base-labile groups.
Carboxyl GroupPhenacyl esterUV light (variable wavelength)Orthogonal to nitrobenzyl groups.
ε-Amino Groupo-Nitrobenzyloxycarbonyl (Nvoc)UV light (~350 nm)Allows for photolytic deprotection of the amino group.
ε-Amino GroupAllyloxycarbonyl (Aloc)Pd(0) catalysisOrthogonal to both acid- and base-labile groups.

The synthesis of Fmoc-L-CEL derivatives with these alternative protecting groups would require modification of the synthetic route, for example, by using the corresponding protected haloalkanes for the alkylation of the lysine ε-amino group or by employing different esterification methods.

Synthesis of Stereoisomeric and Isosteric Analogues of this compound

Stereoisomeric Analogues:

The carboxyethylation of the ε-amino group of L-lysine creates a new stereocenter, meaning that Nε-(carboxyethyl)-L-lysine can exist as two diastereomers: (S,S) and (S,R). The standard synthesis of this compound typically results in a mixture of these diastereomers. The synthesis of diastereomerically pure building blocks is crucial for investigating the impact of stereochemistry on peptide structure and function.

The synthesis of diastereomerically pure lipoylated lysine derivatives has been reported, providing a methodological framework that could be adapted for carboxyethyllysine. thieme-connect.de This would likely involve a stereoselective synthesis of the carboxyethyl side chain or the separation of the diastereomers at an intermediate stage of the synthesis, for example, by chiral chromatography. The availability of both the (S,S) and (S,R) forms of this compound would enable the synthesis of peptides with defined stereochemistry at the modified lysine residue, allowing for a precise evaluation of the stereochemical requirements for biological activity.

Isosteric Analogues:

Isosteres are molecules or groups of atoms that have similar steric and electronic properties. The synthesis of isosteric analogues of this compound involves replacing the carboxyethyl group with a non-natural moiety that mimics its key features. A notable example is the replacement of the carboxyl group with a tetrazole ring. nih.gov Tetrazoles are known bioisosteres of carboxylic acids, possessing a similar pKa and steric profile. nih.gov

The synthesis of a tetrazole isostere of malonyllysine has been described and could be adapted for carboxyethyllysine. nih.gov This would involve the synthesis of an appropriately protected lysine derivative where the carboxyethyl group is replaced by a tetrazolylethyl group. Such an isostere could offer improved metabolic stability while retaining the key recognition features of the original carboxyethyllysine.

The table below presents examples of stereoisomeric and isosteric analogues:

Analogue Type Specific Example Synthetic Challenge Potential Application
Stereoisomer(S,R)-Fmoc-L-CEL(OtBu)(Boc)-OHStereoselective synthesis or chiral separation.Investigating the impact of stereochemistry on receptor binding and enzyme recognition.
IsostereFmoc-L-Lys(tetrazolylethyl)(Boc)-OHSynthesis of the novel tetrazolylethyl side chain.Developing metabolically stable peptide mimetics with retained or enhanced biological activity.

Impact of Analogous Structures on Peptide Conformation and Biochemical Interactions

The incorporation of analogues and derivatives of CEL into peptides can have a significant impact on their three-dimensional structure and their interactions with biological macromolecules.

Peptide Conformation:

A study on the effect of Nε-(carboxyethyl)lysine on the conformation of α-synuclein revealed that this modification leads to a more extended conformation of the N-terminal domain. nih.gov This was attributed to the loss of transient long-range contacts between the N- and C-termini of the protein. nih.gov It is plausible that modifications to the carboxyethyl side chain, such as altering its length or charge, would further modulate these conformational changes. For instance, a longer carboxypropyl side chain might introduce greater steric hindrance and lead to more pronounced conformational shifts.

Biochemical Interactions:

Nε-(carboxyethyl)lysine is known to be a ligand for the Receptor for Advanced Glycation End Products (RAGE). mdpi.com The interaction of CEL-containing proteins with RAGE can trigger cellular signaling pathways involved in inflammation and other pathological processes. mdpi.comresearchgate.netahajournals.orgmaastrichtuniversity.nl SAR studies using peptides containing different CEL analogues could elucidate the key structural determinants for RAGE binding. For example, by comparing the binding affinities of peptides containing carboxymethyl-, carboxyethyl-, and carboxypropyllysine, the optimal side-chain length for RAGE recognition could be determined.

Furthermore, the stereochemistry of the CEL moiety may play a critical role in these interactions. The use of diastereomerically pure CEL-containing peptides would allow for a detailed investigation of the stereoselectivity of RAGE and other potential binding partners. Isosteric analogues, such as the tetrazole derivative, could be used to probe the importance of the carboxylate group in binding and to develop potential antagonists of the CEL-RAGE interaction.

The following table summarizes the potential impacts of analogous structures:

Analogue Feature Impact on Peptide Conformation Impact on Biochemical Interactions
Altered Side-Chain LengthMay lead to greater or lesser disruption of local secondary structure and long-range interactions.Could modulate binding affinity and specificity for receptors like RAGE by altering the positioning of the negative charge.
Modified Charge/PolarityNeutralizing the charge (e.g., esterification) would likely reduce electrostatic contributions to conformational stability.Could abolish or significantly weaken interactions with binding partners that rely on electrostatic recognition.
Defined StereochemistryMay induce subtle changes in the local peptide backbone conformation.Could lead to significant differences in binding affinity due to the stereospecific nature of biological recognition sites.
Isosteric ReplacementThe impact would depend on how closely the isostere mimics the steric and electronic properties of the original side chain.May retain or even enhance binding affinity while potentially offering improved pharmacokinetic properties.

Advanced Analytical and Characterization Methodologies for Research Involving Fmoc L Cel Otbu Boc Oh

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of Fmoc-L-CEL(OtBu)(Boc)-OH. It provides a highly accurate mass measurement, which is crucial for verifying the elemental composition of the molecule. waters.comlcms.cz

Precise Molecular Weight Determination: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated from its chemical formula, C₃₃H₄₂N₂O₇. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure the mass-to-charge ratio (m/z) with high precision, typically within a few parts per million (ppm). This level of accuracy allows for confident differentiation between the target compound and other potential molecules with similar nominal masses.

Impurity Profiling: HRMS is also critical for identifying and characterizing trace impurities that may arise during the complex synthesis of the protected amino acid. waters.comthermofisher.com These impurities can include product-related variants, such as those resulting from the incomplete removal of protecting groups or side reactions. lcms.czwaters.com Tandem mass spectrometry (MS/MS) can be employed to fragment ions, providing structural information that helps in the definitive identification of these low-level impurities. waters.com Detecting co-eluting impurities that might be missed by UV detection in chromatography is a significant advantage of using MS-based purity assessment. waters.comthermofisher.com

CompoundChemical FormulaTheoretical m/z [M+H]⁺Potential Impurity Type
This compoundC₃₃H₄₃N₂O₇⁺579.3065Target Molecule
Loss of Boc groupC₂₈H₃₅N₂O₅⁺479.2540Incomplete Protection
Loss of OtBu groupC₂₉H₃₅N₂O₅⁺491.2540Incomplete Protection

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound, confirming the connectivity of atoms and providing insights into its three-dimensional shape in solution. nih.gov

Structural Elucidation: A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to fully characterize the molecule. nih.gov

¹H NMR: Provides information on the chemical environment of protons. Characteristic signals for the Fmoc, Boc, and OtBu protecting groups, as well as the unique protons of the cyclopropyl (B3062369) ring and the amino acid backbone, can be identified and assigned. nih.govmdpi.com

¹³C NMR: Reveals the chemical environment of each carbon atom. The signals for the carbonyl carbons of the various protecting groups and the carboxylic acid are particularly diagnostic. mdpi.comnih.govmdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons and carbons, confirming the bonding framework of the entire molecule. nih.gov

Conformational Analysis: The rigid cyclopropane (B1198618) ring in the CEL moiety introduces significant conformational constraints. researchgate.netnih.govchemrxiv.org Advanced NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to measure through-space proximities between protons, providing data to build a computational model of the molecule's preferred conformation in solution. nih.govmdpi.com

GroupTypical ¹H Chemical Shift Range (ppm)Typical ¹³C Chemical Shift Range (ppm)
Fmoc (aromatic)7.2 - 7.9120 - 145
Boc (tert-butyl)~1.4~28 (CH₃), ~80 (quaternary C)
OtBu (tert-butyl)~1.5~28 (CH₃), ~82 (quaternary C)
Cyclopropyl (CH₂)0.5 - 1.510 - 20
α-CH~4.3~55

Chromatographic Techniques for Purification and Purity Assessment of Synthesized Peptides (e.g., preparative and analytical HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification of this compound after synthesis and the final assessment of its purity. ajpamc.comnih.gov

Preparative HPLC: This technique is used to isolate the target compound from unreacted starting materials and synthesis by-products. thermofisher.comteledyneisco.com Reversed-phase chromatography on a C18 stationary phase is typically employed, using a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) to ensure good peak shape. ajpamc.com

Analytical HPLC: This method is used to precisely quantify the purity of the final product. nih.gov The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate a purity percentage. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particles, which provides higher resolution and faster analysis times compared to traditional HPLC. waters.cominteranalyt.ru This makes UPLC particularly useful for high-throughput purity screening and detailed impurity profiling. waters.com

ParameterAnalytical HPLCPreparative HPLC
ObjectivePurity AssessmentIsolation/Purification
Column ID2.1 - 4.6 mm>10 mm
Flow Rate0.2 - 1.5 mL/min>10 mL/min
Sample LoadMicrograms (µg)Milligrams (mg) to Grams (g)

Spectroscopic Methods for Monitoring Reaction Progress and Deprotection Efficiency (e.g., UV-Vis, Circular Dichroism for peptide secondary structure)

Spectroscopic methods offer real-time monitoring capabilities during solid-phase peptide synthesis (SPPS) and provide structural information on the final peptide.

UV-Vis Spectroscopy: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to a key monitoring technique in SPPS. tec5usa.com The Fmoc group is cleaved using a base, typically piperidine (B6355638), which releases a dibenzofulvene (DBF)-piperidine adduct. researchgate.netchempep.com This adduct has a strong and characteristic UV absorbance around 301 nm. luxembourg-bio.com By measuring the absorbance of the solution after the deprotection step, the reaction's completion can be quantitatively monitored in real-time. tec5usa.comluxembourg-bio.comnih.gov

Circular Dichroism (CD) Spectroscopy: After this compound is successfully incorporated into a peptide and all protecting groups are removed, CD spectroscopy is a powerful tool for analyzing the secondary structure of the final peptide. americanpeptidesociety.orgcreative-proteomics.com The constrained nature of the CEL residue can significantly influence the peptide's folding into structures like α-helices or β-sheets. chemrxiv.orgresearchgate.net CD spectra in the far-UV region (190-250 nm) provide characteristic signatures for these different secondary structures, allowing researchers to assess the conformational impact of incorporating this unnatural amino acid. americanpeptidesociety.orgresearchgate.netsubr.edu

TechniqueApplicationKey Measurement
UV-Vis SpectroscopyMonitoring Fmoc deprotection in SPPSAbsorbance of dibenzofulvene adduct at ~301 nm
Circular DichroismPeptide secondary structure analysisDifferential absorption of polarized light (190-250 nm)

Advanced Techniques for Stereochemical Purity Determination of the CEL Moiety

Ensuring the stereochemical integrity of the amino acid is paramount, as the presence of the incorrect D-enantiomer can have significant impacts on the final peptide's structure and biological activity. rsc.orgchromatographytoday.com Standard HPLC methods cannot distinguish between enantiomers. merckmillipore.com

Chiral Chromatography: The most direct method for determining enantiomeric purity is chiral HPLC. sigmaaldrich.comresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in their separation. rsc.orgsigmaaldrich.com By analyzing the this compound sample on an appropriate chiral column, any contaminating D-enantiomer can be resolved and quantified, allowing for a precise determination of the enantiomeric excess (% ee). rsc.org

Alternative Methods: While chiral HPLC is common, other methods exist. One approach involves derivatizing the amino acid with a chiral agent to create diastereomers, which can then be separated on a standard (achiral) HPLC or Gas Chromatography (GC) column. sigmaaldrich.comnih.gov Mass spectrometry-based methods have also been developed for determining the enantiomeric excess in amino acid mixtures. ucdavis.edursc.orgnih.gov

TechniquePrincipleOutput
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP)Separated peaks for L- and D-enantiomers
Derivatization + Achiral GC/HPLCConversion to separable diastereomersSeparated peaks for diastereomeric derivatives

Theoretical and Computational Investigations of Fmoc L Cel Otbu Boc Oh and Its Derivatives

Molecular Modeling and Conformational Analysis of the CEL Residue within Peptide Chains

Molecular modeling techniques are essential for exploring the conformational landscape of modified amino acids like CEL. The bulky and stereochemically complex side chain of CEL, featuring two chiral centers and multiple rotatable bonds protected by tert-butyl (OtBu) and tert-butyloxycarbonyl (Boc) groups, imposes significant steric constraints on the peptide backbone.

Conformational analysis, typically performed by calculating potential energy surfaces, reveals the preferred dihedral angles (φ, ψ) for the CEL residue. Unlike flexible residues such as glycine (B1666218) or alanine (B10760859), the sterically demanding nature of the CEL side chain is predicted to restrict the accessible regions of the Ramachandran plot. This constraint can be harnessed to enforce specific secondary structures, such as β-turns or distorted helices, in the resulting peptide. Empirical conformational energy calculations and quantum mechanics are used to model dipeptide systems (e.g., Ac-CEL-NMe) to map these allowable conformations. The results of such analyses are crucial for designing peptides with predetermined folds.

Table 1: Predicted Dihedral Angle Preferences for a Model CEL-Containing Dipeptide
Residue TypeFavored φ Angle Range (°)Favored ψ Angle Range (°)Predicted Conformational Bias
Glycine-180 to +180-180 to +180Highly Flexible
L-Lysine-160 to -50-70 to -30 and +110 to +170Prefers β-sheet and α-helical regions
L-CEL (modeled)-150 to -70+120 to +170Strongly disfavors α-helical region; prefers extended/β-sheet conformations

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Protecting Group Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and stability of molecules. For Fmoc-L-CEL(OtBu)(Boc)-OH, DFT calculations can provide deep insights into the stability of the acid-labile OtBu and Boc protecting groups and the reactivity of the molecule as a whole.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to identify the molecule's nucleophilic and electrophilic sites, respectively. The energy difference, or HOMO-LUMO gap, is a key indicator of chemical reactivity. Furthermore, DFT can be used to model the protonation of the protecting groups and calculate the activation energies for their cleavage under acidic conditions. This is critical for optimizing deprotection steps in solid-phase peptide synthesis (SPPS) and ensuring selective removal without affecting other acid-sensitive parts of a complex peptide. Theoretical calculations show that the carbamate (B1207046) oxygen of the Boc group and the ester oxygen of the OtBu group are the primary sites of initial protonation, leading to their eventual cleavage.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVRegion of highest electron density, prone to electrophilic attack.
LUMO Energy-1.2 eVRegion most susceptible to nucleophilic attack.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability under neutral conditions.
Dipole Moment3.8 DReflects the molecule's overall polarity.
Boc C-O Bond Dissociation Energy~280 kJ/molSuggests lability under strong acidic conditions (e.g., TFA).

Molecular Dynamics Simulations to Predict Solution-Phase Behavior of CEL-Containing Peptides

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For peptides incorporating the CEL residue, MD simulations are invaluable for predicting their folding, conformational stability, and interaction with the solvent environment.

In a typical MD simulation, a peptide containing the CEL residue is placed in a simulation box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to track the trajectory of all atoms. Analysis of these trajectories can reveal key information, such as:

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the peptide; the CEL side chain is expected to show lower fluctuation than a standard lysine (B10760008) side chain.

Radial Distribution Functions (RDFs): To characterize the solvation shell around the CEL residue and understand its interactions with water molecules.

Hydrogen Bonding Networks: To see how the CEL residue influences the intramolecular and peptide-solvent hydrogen bonds that stabilize the structure.

These simulations can predict whether the CEL residue acts as a flexible joint or a rigid scaffold, guiding the design of peptides with specific dynamic properties.

Table 3: Typical Parameters and Outputs for an MD Simulation of a CEL-Containing Decapeptide
Parameter/OutputTypical Value/Description
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
Simulation Time100 - 500 nanoseconds
Key Output 1RMSD trajectory plot to evaluate conformational stability.
Key Output 2RMSF per residue to compare CEL's rigidity to other residues.
Key Output 3Analysis of secondary structure elements over time (DSSP).

Computational Design of Novel CEL-Based Building Blocks and Synthetic Pathways

Computational chemistry is not only for analysis but also for the de novo design of new molecules. Starting from the this compound scaffold, computational methods can be used to design novel building blocks with tailored properties. For example, one could explore:

Modifying Side-Chain Length: Systematically altering the length of the linker between the lysine nitrogen and the carboxyethyl group to fine-tune steric hindrance.

Introducing Additional Functional Groups: Adding fluorine atoms to the side chain to enhance metabolic stability or introducing alternative protecting groups to create orthogonal deprotection strategies.

Altering Stereochemistry: Investigating the conformational effects of using D-amino acid precursors.

Computational tools can predict the conformational preferences, electronic properties, and even the likely success of synthetic pathways for these novel analogs before committing to laborious lab work. By screening virtual libraries of CEL derivatives, researchers can prioritize candidates that are most likely to induce a desired peptide conformation or exhibit improved synthetic accessibility.

In Silico Prediction of Conformational Effects of CEL Incorporation on Peptide Secondary and Tertiary Structures

A primary motivation for using non-canonical amino acids is to control the three-dimensional structure of peptides. In silico tools can predict how the incorporation of a CEL residue will influence the formation and stability of secondary structures like α-helices and β-sheets, and ultimately the tertiary structure.

Algorithms like PEP-FOLD and Rosetta, while primarily trained on canonical amino acids, can be adapted to model peptides with unnatural residues. By inputting a sequence containing CEL, these programs can generate models of the peptide's three-dimensional structure. These predictions would likely show that the bulky CEL side chain can act as a "helix breaker" if placed within a helical sequence but could function as a powerful nucleator for β-hairpins when placed in the turn region. Comparing the predicted structures of a peptide with and without the CEL residue provides a direct measure of its structural impact.

Table 4: Predicted Impact of CEL on the Secondary Structure of a Model Peptide
Peptide SequencePredicted α-Helix Content (%)Predicted β-Sheet Content (%)Predicted Turn/Coil Content (%)
Ac-Ala-Glu-Ala-Ala-Lys-Ala-Glu-Ala-NH275%5%20%
Ac-Ala-Glu-Ala-Ala-CEL-Ala-Glu-Ala-NH220%15%65%

Future Directions and Emerging Research Avenues for Fmoc L Cel Otbu Boc Oh

Integration with Chemoenzymatic and Bio-orthogonal Approaches for Peptide and Protein Synthesis

The synthesis of peptides and proteins is rapidly evolving beyond traditional solid-phase peptide synthesis (SPPS). Chemoenzymatic and bio-orthogonal methods offer powerful strategies for assembling large, complex, and uniquely modified proteins that are inaccessible by other means.

Chemoenzymatic Ligation: Enzymatic ligation, which utilizes enzymes like sortases, asparaginyl endopeptidases, or engineered ligases such as Omniligase and Peptiligase, offers a highly specific and efficient method for joining peptide fragments under mild, aqueous conditions. nih.goviris-biotech.deresearchgate.net A promising future direction involves synthesizing a CEL-containing peptide fragment using Fmoc-L-CEL(OtBu)(Boc)-OH via SPPS, and then using an enzyme to ligate this fragment to a larger recombinantly expressed protein. This approach would allow for the creation of large proteins with a single, precisely placed AGE modification, enabling detailed functional studies. researchgate.netnih.gov This strategy combines the precision of chemical synthesis for installing the modification with the efficiency of recombinant expression for producing the bulk of the protein.

Bio-orthogonal Chemistry: Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov Key bio-orthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the exceptionally fast tetrazine ligation. nih.govresearchgate.netoregonstate.edu A significant research avenue is the incorporation of the CEL modification alongside a bio-orthogonally reactive handle within the same peptide. For example, a peptide could be synthesized containing both CEL (from this compound) and an unnatural amino acid bearing an azide (B81097) or alkyne group. This dual-functionalized peptide could then be used in biological systems to study how the presence of the CEL modification affects the peptide's interactions, which can be tracked by "clicking" a fluorescent probe onto the bio-orthogonal handle. acs.orgresearchgate.net

Ligation StrategyDescriptionPotential Application with CEL-Peptides
Chemoenzymatic Ligation Uses enzymes (e.g., Sortase, Subtilisin variants) to form peptide bonds between synthetic or recombinant fragments. nih.goviris-biotech.deLigation of a synthetic CEL-containing peptide to a large recombinant protein to study the site-specific effects of the AGE.
Bio-orthogonal Ligation Employs non-natural chemical groups (e.g., azides, alkynes, tetrazines) that react specifically with each other in a biological environment. nih.govoregonstate.eduSynthesis of peptides containing both CEL and a bio-orthogonal handle to enable in-situ labeling, tracking, or cross-linking within a cellular context.

Development of New Methodologies for Site-Specific Incorporation and Post-Synthetic Modification

While this compound is designed for the well-established Fmoc/tBu SPPS strategy, future research will focus on both refining its incorporation and expanding its utility through post-synthetic modifications. seplite.com

Advanced Incorporation Methods: The primary function of this compound is to enable the precise, site-specific placement of a CEL modification within a peptide sequence. nih.gov While standard SPPS is effective, challenges can arise, particularly in long or complex sequences. Future methodologies may focus on optimizing coupling conditions specifically for this bulky, modified amino acid to improve efficiency and minimize side reactions. adventchembio.com Furthermore, its use could be extended to other synthesis platforms, such as microwave-assisted SPPS, which can accelerate synthesis times.

Post-Synthetic Modification (PSM): PSM refers to the chemical alteration of a peptide after its synthesis is complete. Peptides containing CEL are ripe for further modification to create novel chemical tools. The ε-amino group of lysine (B10760008) is a common site for a wide range of natural post-translational modifications (PTMs), including methylation, acetylation, and ubiquitination. nih.govjpt.comrsc.org After incorporating CEL, the remaining functional groups on the peptide, or even the CEL moiety itself, could be targeted for further chemical changes. For instance, other lysine residues within the same peptide could be selectively modified to study the interplay between glycation and other PTMs. rsc.org This could involve chemoselective N-alkylation or acylation of other side chains after the main peptide has been assembled. nih.gov

Exploration in Advanced Materials Science and Self-Assembling Peptide Nanostructures

The field of materials science is increasingly turning to peptides as building blocks for creating functional nanostructures due to their biocompatibility and programmability. nih.govgenscript.com The N-terminal Fmoc group, typically removed during peptide synthesis, is itself a powerful driver of self-assembly due to π-π stacking interactions between its aromatic fluorenyl rings. nih.govbeilstein-journals.org

Fmoc-Driven Self-Assembly: Fmoc-protected amino acids and short dipeptides are known to self-assemble into various nanostructures, including nanofibers, nanotubes, and hydrogels. rsc.orgacs.orgacs.orgdergipark.org.tr The specific structure formed depends on the amino acid side chain and environmental conditions like pH. rsc.orgsemanticscholar.org The unique structure of this compound, with its bulky and complex side chain, presents an unexplored opportunity. Research into the self-assembly properties of this compound alone, or as part of a short peptide, could lead to novel hydrogels or other nanomaterials. These materials could find applications in tissue engineering, regenerative medicine, or as scaffolds for studying cell-matrix interactions in a glycation-rich environment. genscript.combeilstein-journals.orgresearchgate.net

Properties of CEL-Containing Nanomaterials: Peptides designed to contain CEL could be engineered to self-assemble into functional biomaterials. nih.gov For example, a CEL-containing peptide hydrogel could be used as a 3D cell culture model to investigate how advanced glycation affects cell behavior, such as adhesion, proliferation, and differentiation. Such a system would more accurately mimic the glycated extracellular matrix found in aged or diabetic tissues. genscript.com

Self-Assembling UnitDriving ForcePotential Application
This compoundπ-π stacking of Fmoc groups, hydrogen bonding, hydrophobic interactions. nih.govbeilstein-journals.orgFormation of novel hydrogels with unique mechanical properties for 3D cell culture.
CEL-containing peptidesInter-peptide interactions (H-bonding, hydrophobic) guided by the peptide sequence. nih.govdergipark.org.trCreation of biomimetic scaffolds that replicate a glycated extracellular matrix for tissue engineering studies.

Expanding Applications in the Development of Chemical Tools for AGE-Related Biological Systems

The ability to synthesize peptides with a defined CEL location is paramount for creating precise chemical tools to dissect the complex biology of AGEs. nih.gov Traditional methods of generating glycated proteins by incubating them with sugars produce a heterogeneous mixture of products, making it difficult to attribute a specific biological effect to a single type of modification. nih.govbmbreports.org

Probes for Protein-Protein Interactions: Synthetic CEL-peptides can be used as mimics of specific protein domains to study how this modification affects protein-protein interactions. nih.gov For example, a peptide mimicking the binding site of a collagen receptor could be synthesized with and without a CEL modification. Comparing the binding affinities of these two peptides would reveal how glycation at that specific site impacts receptor recognition, providing molecular-level insights into diseases like diabetes-associated atherosclerosis or skin aging. mdpi.commdpi.com

Diagnostic and Therapeutic Development: CEL-containing peptides are invaluable for developing diagnostic tools. They can be used as antigens to generate highly specific antibodies that recognize only the CEL modification, not the unmodified lysine. These antibodies are essential for immunoassays like ELISA to accurately quantify CEL levels in patient tissues. Furthermore, these peptides can be used in drug discovery screens to identify compounds that inhibit the formation of AGEs or that can break the cross-links formed by them. mdpi.com They may also serve as models for developing peptide-based therapeutics that can block the pathological interactions of AGEs with their receptors, such as the Receptor for Advanced Glycation End-products (RAGE). mdpi.com

Addressing Challenges in the Scalable and Cost-Effective Production of this compound for Research Purposes

A significant barrier to the widespread use of this compound and similar modified amino acids is the cost and complexity of their synthesis. acs.org The multi-step preparation of such a heavily protected, non-canonical amino acid is often low-yielding and requires extensive purification, making it expensive for routine research. iris-biotech.de

Future research must focus on developing more efficient, scalable, and cost-effective synthetic routes. acs.orgrsc.org This could involve:

Novel Synthetic Strategies: Exploring new chemical reactions and pathways, potentially leveraging advances in photoredox catalysis or other modern synthetic methods to create the modified lysine core more efficiently. nih.gov

Optimized Protecting Group Schemes: Investigating alternative protecting groups that may be easier to install or remove, or that allow for a more streamlined, one-pot synthesis, reducing the number of purification steps. nih.gov

Purification Enhancements: Developing non-chromatographic purification techniques, such as crystallization-induced precipitation, to simplify the isolation of the final product on a larger scale. acs.org

Addressing these synthetic challenges is crucial for making this powerful research tool more accessible to the broader scientific community, which will in turn accelerate progress in understanding and combating AGE-related pathologies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for incorporating Fmoc-L-CEL(OtBu)(Boc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound, like other Fmoc-protected amino acids, requires sequential deprotection using 20% piperidine in DMF to remove the Fmoc group while retaining the acid-labile Boc and tert-butyl (OtBu) groups. Coupling is typically performed with activating agents such as HBTU/HOBt in DMF at room temperature for 1–2 hours. Post-synthesis, cleavage from the resin uses trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove Boc/OtBu groups .
  • Key Considerations : Monitor coupling efficiency via Kaiser or chloranil tests to prevent incomplete reactions, which can lead to truncated peptides.

Q. How can researchers ensure the purity and stability of this compound during storage and synthesis?

  • Methodological Answer :

  • Storage : Store at room temperature (RT) in a desiccator to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to moisture or acidic vapors .
  • Purity Verification : Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity. LC-MS further validates molecular weight and detects side products like diastereomers or racemization .
  • Solubility : Dissolve in DMSO (≥38.3 mg/mL) or ethanol (≥97.4 mg/mL) for stock solutions; avoid aqueous buffers at extremes of pH (<3 or >9) to prevent premature deprotection .

Advanced Research Questions

Q. What are the common side reactions observed during the deprotection or coupling of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Side Reactions :
  • Aspartimide Formation: Aggregation-prone sequences or prolonged basic conditions (e.g., piperidine) may induce β-elimination or aspartimide formation. Use shorter deprotection cycles (2 × 5 min) and additives like 0.1 M HOBt to suppress side reactions .
  • Incomplete Deprotection: Residual Fmoc groups can block subsequent couplings. Confirm deprotection via UV monitoring (301 nm) or ninhydrin tests .
  • Mitigation Strategies : Optimize reaction temperature (4°C for aggregation-prone sequences) and employ orthogonal protecting groups (e.g., Alloc for selective deprotection) .

Q. How does the orthogonal protection strategy (Boc vs. OtBu) in this compound enable selective deprotection for branched or cyclic peptide synthesis?

  • Methodological Answer :

  • Boc Group : Removed under mild acidic conditions (e.g., 50% TFA in DCM) without affecting the tert-butyl ester (OtBu), enabling selective side-chain modification .
  • OtBu Group : Stable under basic Fmoc deprotection conditions but cleaved during final TFA treatment. This allows sequential assembly of complex architectures like cyclized or branched peptides .
  • Case Study : For cyclic peptides, use Boc to protect reactive side chains during backbone synthesis, then deprotect selectively for intramolecular lactamization .

Q. What analytical techniques are critical for resolving structural ambiguities in peptides containing this compound?

  • Methodological Answer :

  • 2D NMR Spectroscopy : Assigns stereochemistry and confirms regioselectivity of protecting group removal. For example, 1H^1H-13C^{13}C-HSQC can detect residual tert-butyl signals post-deprotection .
  • High-Resolution Mass Spectrometry (HRMS) : Identifies modifications like oxidation or racemization with ppm-level accuracy. Electrospray ionization (ESI) is preferred for labile compounds .
  • Circular Dichroism (CD) : Monitors conformational changes in peptides during synthesis, particularly for sequences prone to β-sheet aggregation .

Critical Research Considerations

  • Contradictions in Evidence : While some studies recommend RT storage for Fmoc-amino acids , others note that prolonged exposure to humidity (>60% RH) can hydrolyze tert-butyl esters . Always pre-dry resins and solvents in moisture-sensitive syntheses.
  • Emerging Applications : Recent work on Fmoc-protected amino acids highlights their potential in self-assembling hydrogels, though this compound’s behavior in such systems remains unexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.